2-Propenamide, 3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-
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Overview
Description
2-Propenamide, 3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]- is a complex organic compound characterized by the presence of both chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]- typically involves the reaction of 3-chlorophenylamine with 3-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to further reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenamide, 3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, 3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, 3-(3-chlorophenyl)-: A simpler analog lacking the trifluoromethyl group.
2-Propenamide, 3-(trifluoromethyl)phenyl-: A compound with only the trifluoromethyl group.
Uniqueness
The presence of both chlorophenyl and trifluoromethylphenyl groups in 2-Propenamide, 3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]- imparts unique chemical and physical properties, such as increased stability and reactivity. This makes it distinct from its simpler analogs and potentially more versatile in various applications.
Properties
CAS No. |
61592-76-5 |
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Molecular Formula |
C16H11ClF3NO |
Molecular Weight |
325.71 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H11ClF3NO/c17-13-5-1-3-11(9-13)7-8-15(22)21-14-6-2-4-12(10-14)16(18,19)20/h1-10H,(H,21,22) |
InChI Key |
SWGCIIZXBIEFMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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